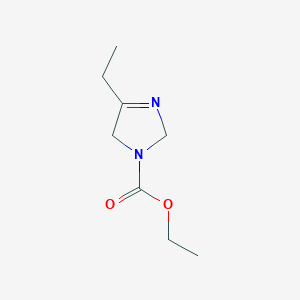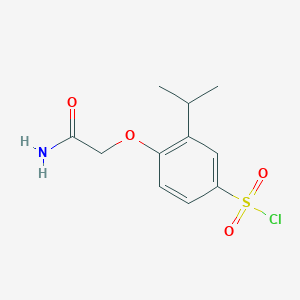
4-(2-Amino-2-oxoethoxy)-3-isopropylbenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-2-oxoethoxy)-3-isopropylbenzenesulfonyl chloride is a chemical compound with the molecular formula C11H14ClNO4S It is characterized by the presence of an amino group, an oxoethoxy group, an isopropyl group, and a sulfonyl chloride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-oxoethoxy)-3-isopropylbenzenesulfonyl chloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxy-3-isopropylbenzenesulfonyl chloride.
Amino Group Introduction: The hydroxy group is then converted to an amino group through a series of reactions involving nitration, reduction, and protection/deprotection steps.
Oxoethoxy Group Addition: The oxoethoxy group is introduced via an etherification reaction, where an appropriate oxoethoxy precursor is reacted with the intermediate compound.
Final Chlorination: The final step involves the chlorination of the sulfonyl group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-2-oxoethoxy)-3-isopropylbenzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield corresponding amines or hydroxylamines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane).
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonates: Result from reactions with alcohols.
Sulfonothioates: Produced by reactions with thiols.
Sulfonic Acids: Obtained through hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-(2-Amino-2-oxoethoxy)-3-isopropylbenzenesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactive sulfonyl chloride group makes it a valuable intermediate in the preparation of sulfonamide-based drugs and other bioactive compounds.
Biology
The compound’s derivatives have potential applications in bioconjugation and labeling of biomolecules. The sulfonyl chloride group can react with amine groups on proteins and peptides, enabling the attachment of various functional groups or labels.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Sulfonamide derivatives, in particular, are known for their antibacterial and anti-inflammatory activities.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its derivatives may also serve as intermediates in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-2-oxoethoxy)-3-isopropylbenzenesulfonyl chloride and its derivatives depends on the specific application. In bioconjugation, the sulfonyl chloride group reacts with nucleophilic amine groups on biomolecules, forming stable sulfonamide bonds. In medicinal applications, the biological activity of its derivatives is often related to their ability to inhibit specific enzymes or interact with molecular targets, such as receptors or ion channels.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride: Lacks the isopropyl group, which may affect its reactivity and applications.
4-(2-Amino-2-oxoethoxy)-3-methylbenzenesulfonyl chloride: Contains a methyl group instead of an isopropyl group, potentially altering its physical and chemical properties.
4-(2-Amino-2-oxoethoxy)-3-ethylbenzenesulfonyl chloride: Features an ethyl group, which may influence its solubility and reactivity.
Uniqueness
The presence of the isopropyl group in 4-(2-Amino-2-oxoethoxy)-3-isopropylbenzenesulfonyl chloride can impart unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This can make it more suitable for specific applications compared to its analogs.
Propiedades
Fórmula molecular |
C11H14ClNO4S |
|---|---|
Peso molecular |
291.75 g/mol |
Nombre IUPAC |
4-(2-amino-2-oxoethoxy)-3-propan-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C11H14ClNO4S/c1-7(2)9-5-8(18(12,15)16)3-4-10(9)17-6-11(13)14/h3-5,7H,6H2,1-2H3,(H2,13,14) |
Clave InChI |
OALOGDVEIUJVII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


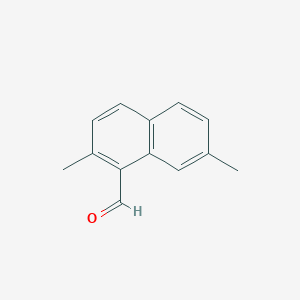

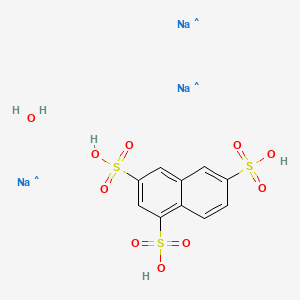

![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine](/img/structure/B12826698.png)

![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-morpholin-4-ylmethanone](/img/structure/B12826714.png)
![(4-Aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12826724.png)
![6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one](/img/structure/B12826732.png)

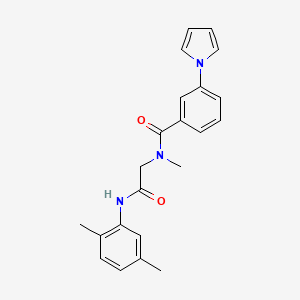
![(1S)-1-[8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride](/img/structure/B12826742.png)
![(3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one](/img/structure/B12826749.png)
